molecular formula C16H20N2O5 B2586105 Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318959-08-9

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B2586105
CAS No.: 318959-08-9
M. Wt: 320.345
InChI Key: YTPNSCRSXWHUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound with a molecular formula of C16H20N2O5 This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxybenzoyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 3-Methoxybenzoyl Group: The piperazine ring is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3-methoxybenzoyl-substituted piperazine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, substituted amines.

Scientific Research Applications

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate can be compared with other similar compounds such as:

    Ethyl (3-methoxybenzoyl)acetate: Similar structure but lacks the piperazine ring.

    Ethyl (4-methoxybenzoyl)acetate: Similar structure with a different position of the methoxy group.

    Ethyl (2-methoxybenzoyl)acetate: Similar structure with the methoxy group in the ortho position.

Uniqueness

The presence of the piperazine ring in this compound distinguishes it from other similar compounds, providing it with unique chemical and biological properties

Properties

IUPAC Name

ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-3-23-14(19)10-13-15(20)17-7-8-18(13)16(21)11-5-4-6-12(9-11)22-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPNSCRSXWHUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332163
Record name ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

318959-08-9
Record name ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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